molecular formula C9H11IO2 B8792322 1-Dimethoxymethyl-4-iodo-benzene CAS No. 99405-03-5

1-Dimethoxymethyl-4-iodo-benzene

Cat. No. B8792322
CAS RN: 99405-03-5
M. Wt: 278.09 g/mol
InChI Key: AFFDFWRTCGIWLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Dimethoxymethyl-4-iodo-benzene is a useful research compound. Its molecular formula is C9H11IO2 and its molecular weight is 278.09 g/mol. The purity is usually 95%.
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properties

CAS RN

99405-03-5

Product Name

1-Dimethoxymethyl-4-iodo-benzene

Molecular Formula

C9H11IO2

Molecular Weight

278.09 g/mol

IUPAC Name

1-(dimethoxymethyl)-4-iodobenzene

InChI

InChI=1S/C9H11IO2/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3-6,9H,1-2H3

InChI Key

AFFDFWRTCGIWLL-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=C(C=C1)I)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-iodobenzaldehyde (1 g, 4.31 mmol) in MeOH (50 mL) was mixed with trimethyl orthoformate (4 mL, 36.10 mmol) and p-toluenesulfonic acid (5 mg). The reaction was stirred at room temperature for 3 h and then quenched by adding excess of sodium bicarbonate solid and stirred for 1 h. The solid was removed by filtration and the filtrate was concentrated to yield 1-dimethoxymethyl-4-iodo-benzene (1.2 g, 100%). A mixture of 1-dimethoxymethyl-4-iodo-benzene (1.2 g, 4.31 mmol), cesium carbonate (1.4 g, 4.31 mmol), morpholine (0.375 g, 4.31 mmol), and palladium tetrakis(triphenyl) phosphine (0.25 g, 0.216 mmol) in toluene (60 mL) and tert-butanol (10 mL) was thoroughly degassed and stirred at 110° C. for 28 h. The reaction was quenched by adding water (50 mL), extracted with DCM (3×100 mL), concentrated to afford a solid residue. Purification by column chromatography left 4-(4-dimethoxymethyl-phenyl)-morpholine (0.61 g, 60%). A solution of 4-(4-dimethoxymethyl-phenyl)-morpholine (0.61 g, 2.58 mmol) in THF (20 mL) was mixed with HCl in ether (10 mL, 10 mmol) and stirred at room temperature for 2 h. The reaction mixture was then neutralized with 1 N sodium bicarbonate aqueous to pH 9 and extracted with DCM (3×100 mL), to afford 4-morpholin-4-yl-benzaldehyde (0.37 g, 75%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 4-iodobenzaldehyde (10.0 g, 43.1 mmol) in MeOH (150 mL) was treated with TiCl4 (80 μL, 430 μmol) under argon for 15 min. TEA (0.2 mL) was added. After 15 min, water and Et2O were added. The organic layer was collected, dried (Na2SO4), filtered, and concentrated to give a pale yellow oil (11.5 g, 96%): 1H NMR δ 3.30 (s, 6H), 5.34 (s, 1H), 7.19 (d, J=8.4 Hz, 2H), 7.70 (d, J=8.4 Hz, 2H); 13C NMR δ 52.4, 94.3, 102.1, 128.6, 137.1, 137.6.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
80 μL
Type
catalyst
Reaction Step One
[Compound]
Name
TEA
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
96%

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